The primary source of Vermixocin B is the fungus Talaromyces purpurogenus, which is known for producing various secondary metabolites that exhibit significant biological activities. The compound has been isolated and characterized from cultures of this fungus, which thrives in mangrove ecosystems, showcasing the ecological importance of these environments in bioprospecting for novel compounds .
Vermixocin B is classified under the category of natural products, specifically as a penicillide. Penicillides are a group of compounds derived from fungi that share structural similarities with penicillin but possess distinct biological properties. This classification highlights its relevance in the study of fungal metabolites and their potential therapeutic uses.
The synthesis of Vermixocin B can be approached through both natural extraction and synthetic methodologies. Natural extraction involves culturing Talaromyces purpurogenus under specific conditions to maximize yield. Synthetic approaches may include total synthesis or semi-synthesis, leveraging established organic chemistry techniques.
One notable synthetic method involves the use of a modified Mosher’s method for determining the absolute configuration of the compound. Additionally, spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry play critical roles in elucidating the structure during both extraction and synthesis .
Vermixocin B has a complex molecular structure characterized by multiple rings and functional groups typical of penicillides. The detailed structure includes a dibenzo[d,f][1,3]dioxole framework, which contributes to its biological activity.
The molecular formula for Vermixocin B is C₁₈H₁₈O₄, and it has a molecular weight of approximately 298.34 g/mol. The compound's structural elucidation is often achieved through advanced spectroscopic methods, providing insights into its stereochemistry and functional group positioning .
Vermixocin B undergoes various chemical reactions that can modify its structure and enhance its biological activities. These reactions include esterification and oxidation processes, which are critical in both natural biosynthesis and synthetic modifications.
In synthetic pathways, reactions such as Baeyer-Villiger oxidation may be employed to introduce oxygen functionalities into the compound, enhancing its reactivity and potential therapeutic effects. Understanding these reactions is crucial for developing effective synthesis routes and optimizing yields .
The mechanism of action of Vermixocin B primarily involves its interaction with bacterial cell membranes, leading to increased permeability and ultimately cell lysis. This action is similar to that of other penicillides, which disrupt cellular integrity.
Studies have shown that Vermixocin B exhibits significant antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations indicating its potency . The precise molecular interactions at play are still under investigation but are believed to involve binding to specific cellular targets.
Vermixocin B is typically presented as a crystalline solid with a melting point that can vary based on purity and crystallization conditions. Its solubility profile indicates moderate solubility in polar solvents like methanol but limited solubility in non-polar solvents.
Chemically, Vermixocin B is stable under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity profile suggests potential for modifications that could enhance its biological activity or alter its pharmacokinetic properties .
Vermixocin B has several promising applications in scientific research and pharmaceuticals:
Vermixocin B was first isolated in 1992 from the mycelial extract of Penicillium vermiculatum strain CCM F-276 (later reclassified under the genus Talaromyces based on conidiophore morphology and genetic analysis). The discovery team, led by Proksa, identified it during cytotoxic activity screening against P388 lymphocytic leukemia cells. The compound was extracted using organic solvents (ethyl acetate/methanol) and purified through silica gel chromatography, yielding a bioactive crystalline solid [1] [6] [8].
Taxonomically, the producing strain was initially classified as:
Modern genomic analyses suggest that strains producing penicillide-type compounds like Vermixocin B predominantly belong to Talaromyces clades, reflecting significant taxonomic refinement since its discovery [2] [4].
Vermixocin B belongs to the penicillide family of fungal depsidones, characterized by a dibenzo[b,g][1,5]dioxocin-5-one core. Its biosynthesis involves a hybrid polyketide-nonribosomal peptide pathway, though the exact gene cluster remains uncharacterized. Chemically, it is categorized as:
Table 1: Key Chemical Characteristics of Vermixocin B
Property | Vermixocin B | Vermixocin A |
---|---|---|
IUPAC Name | 3-(1'-Acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo[c,f][1,5]dioxocin-5-one | 3-(1'-Hydroxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo[c,f][1,5]dioxocin-5-one |
Molecular Formula | C₂₃H₂₆O₇ | C₂₁H₂₄O₆ |
Molecular Weight (Da) | 414.45 | 372.42 |
Key Functional Modifications | Acetyl ester at C-1' | Free hydroxyl at C-1' |
Bioactivity Profile | Cytotoxic | Cytotoxic |
This acetylated derivative of Vermixocin A enhances lipophilicity, influencing membrane permeability and bioactivity. Penicillides occur globally in diverse Penicillium/Talaromyces strains from terrestrial, marine, and endophytic environments [4] [6] [9].
The genus Penicillium (and its segregated genus Talaromyces) has been a prolific source of bioactive metabolites since Alexander Fleming’s 1928 discovery of penicillin. This history contextualizes Vermixocin B’s significance:
Vermixocin B exemplifies how minor structural modifications (e.g., C-1' acetylation) critically modulate bioactivity. Unlike broad-spectrum antibiotics, it targets specific cancer cell lines, reflecting evolving priorities in natural product discovery [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: